molecular formula C21H26N2O3S B6570395 4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946381-42-6

4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6570395
CAS No.: 946381-42-6
M. Wt: 386.5 g/mol
InChI Key: SKMOALCAPRQUHF-UHFFFAOYSA-N
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Description

The compound 4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and an isopropyl group on the benzene sulfonamide moiety. For instance, structurally similar compounds exhibit molecular weights ranging from 344.43 to 423.32 g/mol, logP values near 3.39, and hydrogen-bonding capacities influenced by substituents (e.g., sulfonamide and carbonyl groups) .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-21(24)23-13-5-6-17-14-18(9-12-20(17)23)22-27(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOALCAPRQUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(propan-2-yl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • CAS Number : 6335-39-3
  • IUPAC Name : this compound

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a propanoyl group and a tetrahydroquinoline moiety.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific biological activity of this compound remains under investigation but draws parallels from studies on related compounds.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. A study on related benzene sulfonamide compounds demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is often attributed to the inhibition of dihydropteroate synthase in bacterial folate synthesis pathways .

Cardiovascular Effects

In a study evaluating the effects of different sulfonamide derivatives on cardiovascular parameters using isolated rat heart models, it was found that certain derivatives could significantly alter perfusion pressure and coronary resistance. Although specific data on our compound is limited, the structural similarities suggest potential cardiovascular activity through calcium channel modulation .

In Vitro Studies

A recent study investigated the interaction of similar sulfonamide compounds with calcium channels using computational docking methods. The findings indicated that these compounds could inhibit calcium influx, leading to decreased perfusion pressure in cardiac tissues. This suggests a potential mechanism for cardiovascular modulation by our compound .

Pharmacokinetic Studies

Pharmacokinetic evaluations using various computational models have suggested that sulfonamides like this compound exhibit favorable absorption and distribution characteristics. The ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicate good permeability across biological membranes .

Data Tables

Activity Type Compound Effect Observed Reference
Antimicrobial4-(propan-2-yl)-N-(1-propanoyl...)Inhibition of bacterial growth
CardiovascularBenzene sulfonamide derivativesDecreased perfusion pressure
Pharmacokinetics4-(propan-2-yl)-N-(1-propanoyl...)Favorable absorption characteristics

Comparison with Similar Compounds

Substituent Variations on the Benzene Sulfonamide Moiety

The benzene sulfonamide group is a critical pharmacophore in many bioactive molecules. Key analogs include:

Compound Name Substituent on Benzene Ring Molecular Weight (g/mol) logP Key Features
Target Compound 4-(propan-2-yl) ~360 (estimated) ~3.4 Hydrophobic isopropyl group enhances lipophilicity and membrane permeability
4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-methoxy 404.48 (analog) ~2.8* Methoxy group increases polarity, potentially improving aqueous solubility
4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-bromo 423.32 ~3.8* Bromine adds steric bulk and electronegativity, altering binding interactions

*Estimated based on structural analogs .

Key Findings :

  • The isopropyl group in the target compound likely enhances lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration if central nervous system activity is desired .
  • Bromine substitution increases molecular weight and may improve binding affinity through halogen bonding, as seen in TRPA1 inhibitors like HC-030031 (IC₅₀: 4–10 μM) .

Modifications on the Tetrahydroquinoline Scaffold

The tetrahydroquinoline moiety is frequently modified to optimize pharmacokinetics. Notable comparisons include:

Compound Name Tetrahydroquinoline Substituent Molecular Formula Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound 1-propanoyl C₁₉H₂₃N₃O₃S (estimated) 2 ~65.7
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide 2-oxo C₁₈H₂₀N₂O₃S 2 65.71
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide 1-methyl-2-oxo (tetrahydroisoquinolinyl) C₂₂H₂₅N₃O₂ 3 ~65*

*Estimated from structural analogs .

Key Findings :

  • Tetrahydroisoquinoline derivatives (e.g., ) exhibit distinct binding profiles due to expanded aromatic systems, which may enhance target affinity but increase metabolic instability .

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